molecular formula C14H10F3N3O5 B13621396 (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate

(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate

Cat. No.: B13621396
M. Wt: 357.24 g/mol
InChI Key: PGLIEKOOTJRBMR-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazirine group, which is known for its photo-reactivity, making it valuable in photochemistry and photobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and the esterification of the benzoic acid derivative. Common reagents used in these reactions include trifluoromethyl diazirine precursors, methoxybenzoic acid, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:

    Photolysis: The diazirine group can be activated by UV light, leading to the formation of reactive carbene intermediates.

    Substitution Reactions: The methoxy group can be substituted under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Photolysis: UV light sources, typically in the range of 300-400 nm.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Photolysis: Formation of carbene intermediates that can react with various substrates.

    Substitution: Formation of substituted benzoate derivatives.

    Hydrolysis: Formation of 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid and corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is used as a photoaffinity label to study molecular interactions. Its ability to form reactive intermediates upon UV activation makes it a valuable tool for identifying binding sites on proteins and other macromolecules.

Biology

In biological research, this compound is used to investigate protein-protein and protein-DNA interactions. The photo-reactive diazirine group allows for the covalent attachment of the compound to target molecules, facilitating the study of complex biological systems.

Medicine

In medicine, this compound is explored for its potential in drug development, particularly in the design of photoactivated drugs that can be precisely controlled using light.

Industry

In industrial applications, this compound is used in the development of advanced materials, including photoresists and coatings that require precise patterning and activation.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets include proteins, nucleic acids, and other macromolecules, and the pathways involved are primarily those related to photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
  • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl}-1-butanone

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its trifluoromethyl diazirine group, which provides exceptional photo-reactivity and stability. This makes it particularly useful in applications requiring precise control and activation, such as photoaffinity labeling and the development of photoactivated drugs.

Properties

Molecular Formula

C14H10F3N3O5

Molecular Weight

357.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate

InChI

InChI=1S/C14H10F3N3O5/c1-24-9-6-7(13(18-19-13)14(15,16)17)2-3-8(9)12(23)25-20-10(21)4-5-11(20)22/h2-3,6H,4-5H2,1H3

InChI Key

PGLIEKOOTJRBMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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